Dihydrochloride Salt Form Confers Superior Aqueous Solubility Compared to Free Base
The dihydrochloride salt form of 8-benzyl-1,8-diazaspiro[4.5]decane (CAS 1159822-78-2) is specifically engineered to enhance water solubility, a critical parameter for biological assays and synthetic manipulations. While direct experimental solubility data for the dihydrochloride is not disclosed in public databases, the free base 8-Benzyl-1,8-diazaspiro[4.5]decane (CAS 928034-30-4) exhibits markedly different physicochemical properties consistent with lower aqueous solubility: a density of 1.07 g/cm³ and a boiling point of 340.8°C . The presence of two hydrochloride counterions in the target compound dramatically increases polarity and hydrogen-bonding capacity, enabling dissolution in aqueous buffers that would otherwise precipitate the free base. This class-level inference is supported by the general observation that hydrochloride salts of spirocyclic diamines, such as 1,8-diazaspiro[4.5]decane dihydrochloride (CAS 1159822-20-4), are described as having 'enhanced solubility in aqueous environments' .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt; solubility in aqueous media inferred to be high based on salt form and class precedent . |
| Comparator Or Baseline | 8-Benzyl-1,8-diazaspiro[4.5]decane free base (CAS 928034-30-4); predicted LogP 3.85; limited water solubility, density 1.07 g/cm³, bp 340.8°C . |
| Quantified Difference | Not directly quantified; qualitative difference in solubility class. |
| Conditions | Comparative analysis of physicochemical properties and salt form. |
Why This Matters
For researchers requiring reproducible dissolution in cell culture media, enzymatic assays, or aqueous-phase reactions, the dihydrochloride salt ensures reliable handling and minimizes variability compared to the hydrophobic free base.
